

A Comparative Guide to the Signaling Pathways of Cyclic tri-AMP and cGAMP

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Compound of Interest		
Compound Name:	Cyclic tri-AMP	
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This guide provides a detailed, objective comparison of the signaling pathways of two cyclic nucleotides: 2'3'-cyclic GMP-AMP (cGAMP) and **Cyclic tri-AMP** (c-tri-AMP). While both molecules act as second messengers, they operate in fundamentally different biological contexts and trigger distinct downstream signaling cascades. This document outlines their respective synthesis, receptors, downstream effectors, and physiological roles, supported by experimental data and detailed protocols.

Introduction

Cyclic dinucleotides and oligonucleotides have emerged as critical second messengers in orchestrating cellular responses to various stimuli. Among these, cGAMP is a well-established mediator of innate immunity in mammals, while c-tri-AMP is a key component of the adaptive immune system in prokaryotes. Understanding the intricacies of their respective signaling pathways is crucial for researchers in immunology, microbiology, and drug development.

cGAMP Signaling Pathway: A Cornerstone of Mammalian Innate Immunity

The cGAMP signaling pathway is a central mechanism for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, in mammalian cells.[1]

Synthesis and Activation:







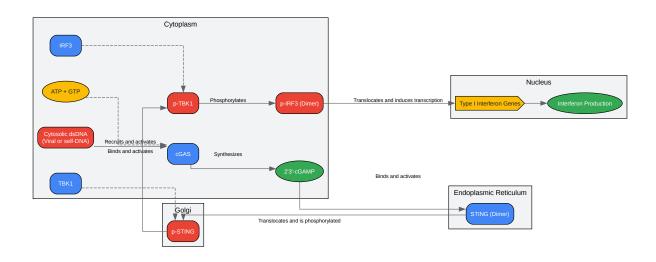
The pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which resides in the cytoplasm.[1] Upon binding to double-stranded DNA (dsDNA), cGAS undergoes a conformational change and catalyzes the synthesis of cGAMP from ATP and GTP.[1][2] The cGAMP produced by mammalian cGAS is specifically 2'3'-cGAMP, containing both 2'-5' and 3'-5' phosphodiester bonds.

Receptor and Downstream Cascade:

The direct receptor for cGAMP is the Stimulator of Interferon Genes (STING), a transmembrane protein located on the endoplasmic reticulum (ER).[2][3] The binding of cGAMP to the cytosolic domain of STING induces a significant conformational change, leading to STING dimerization and its translocation from the ER to the Golgi apparatus.[3]

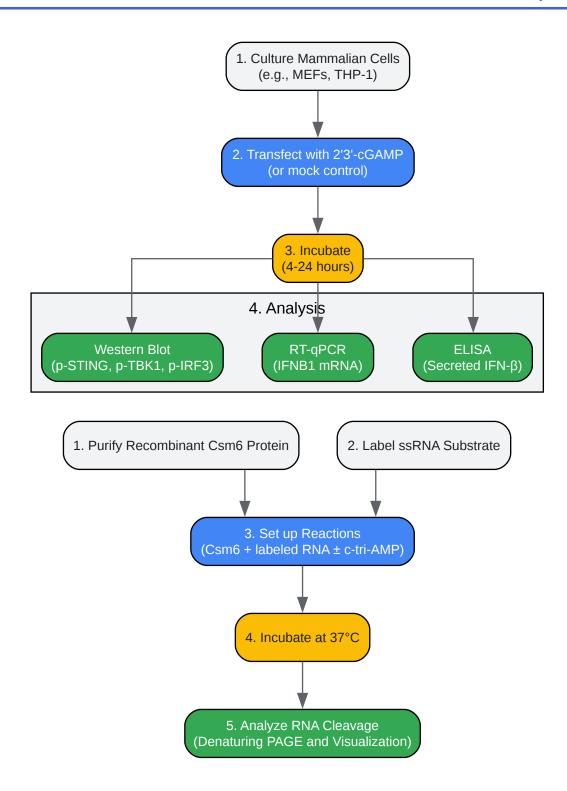
This translocation facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1).[3] TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN- α and IFN- β) and other inflammatory cytokines. [1][3] These interferons are then secreted and act in an autocrine and paracrine manner to establish an antiviral state in surrounding cells.











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